molecular formula C11H7BrI2N2O B1374937 9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine CAS No. 1282516-68-0

9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No.: B1374937
CAS No.: 1282516-68-0
M. Wt: 516.9 g/mol
InChI Key: BOLGNRXJXPPVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a fused imidazo-oxazepine core substituted with bromine at position 9 and iodine at positions 2 and 2. Its molecular formula is C₁₁H₇BrI₂N₂O, with a molecular weight of 519.91 g/mol (calculated from ). Synthetically, it is prepared via iodination of a precursor using N-iodosuccinimide (NIS) in dimethylformamide (DMF), yielding an 82% isolated product after recrystallization . Its structural complexity and halogen-rich profile make it a candidate for medicinal chemistry, particularly in kinase inhibition (e.g., PI3Kα) .

Properties

IUPAC Name

9-bromo-2,3-diiodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrI2N2O/c12-6-1-2-7-8(5-6)17-4-3-16-10(14)9(13)15-11(7)16/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLGNRXJXPPVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=NC(=C(N31)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrI2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179642
Record name 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-68-0
Record name 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282516-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Bromo-5,6-dihydro-2,3-diiodoimidazo[1,2-d][1,4]benzoxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a complex heterocyclic compound with significant biological activity. Its molecular formula is C11H7BrI2N2OC_{11}H_{7}BrI_{2}N_{2}O and it has a molecular weight of approximately 516.9 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

Anticancer Properties

Research indicates that benzoxazepine derivatives, including this compound, exhibit notable cytotoxic effects against various solid tumor cell lines. A study demonstrated that these derivatives can induce apoptosis in cancer cells by modulating the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in cancer progression and inflammation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)8.7Inhibition of IL-6 release
HeLa (Cervical)12.3Modulation of TNF-α levels

Antimicrobial Activity

The compound also shows antimicrobial properties, albeit with limited activity against certain bacterial strains. In vitro studies have revealed that it can inhibit the growth of specific pathogens, suggesting potential for development as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosaNot effective

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been highlighted in recent studies. By affecting cytokine production and immune response pathways, it may serve as a potential candidate for treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazepine derivatives, including the target compound. The study focused on their effects on different cancer cell lines and assessed their cytotoxicity and mechanism of action through various assays.

Study Findings

  • Synthesis Methodology : The compound was synthesized using a multi-step process involving cyclization reactions.
  • Evaluation : The synthesized compounds were subjected to MTT assays to determine cell viability.
  • Results : Significant cytotoxicity was observed in multiple cell lines with varying degrees of selectivity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: The diiodo compound’s additional iodine increases molecular weight by ~129 g/mol compared to mono-iodo analogs, impacting solubility and steric interactions .
  • Synthetic Routes : The target compound uses direct iodination, while others employ van Leusen reactions or Grignard chemistry, affecting scalability and purity .
  • Functional Groups : Carboxamide derivatives (e.g., ) introduce hydrogen-bonding capacity, altering pharmacokinetic profiles .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa Solubility
9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Not reported Not reported Not reported Likely low (high halogen content)
9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 2.11 ± 0.1 505.9 ± 60.0 Not reported 0.015 g/L (sparingly soluble)
10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine 1.75 ± 0.1 420.6 ± 55.0 5.18 ± 0.20 Not reported

Key Observations :

  • Density : Methyl substitution increases density (2.11 g/cm³) compared to fluorinated analogs (1.75 g/cm³) due to heavier atoms and packing efficiency .
  • Solubility : High halogenation (e.g., diiodo) likely reduces aqueous solubility, whereas carboxamide or methyl groups may improve it slightly .

Key Observations :

  • Kinase Inhibition : The diiodo compound’s bulky halogens may enhance hydrophobic interactions with PI3Kα’s ATP-binding pocket, conferring selectivity .
  • Therapeutic Potential: Imidazo-oxazepine cores are versatile scaffolds; substituent choice dictates target specificity (e.g., asthma vs. cancer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine
Reactant of Route 2
9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.